2-Hydroxyphenylboronic acid

概述

描述

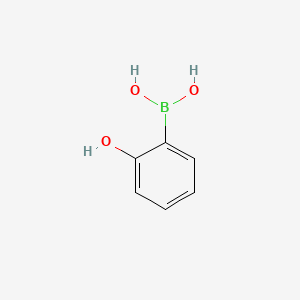

2-Hydroxyphenylboronic acid: is an organic compound with the molecular formula C6H7BO3 . It is a boronic acid derivative where a hydroxyl group is attached to the phenyl ring. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds. Its unique structure, combining the aromatic properties of the phenyl ring with the reactivity of the boronic acid group, makes it a valuable reagent in various chemical processes .

准备方法

Synthetic Routes and Reaction Conditions:

One common method for preparing 2-Hydroxyphenylboronic acid involves the reaction of 2-bromophenol with n-butyllithium in dry ether at low temperatures (-90°C). The reaction mixture is then allowed to warm to room temperature and stirred under a nitrogen atmosphere. After cooling the mixture again, trimethyl borate is added, and the reaction is stirred further. The mixture is then hydrolyzed with hydrochloric acid, and the product is extracted and purified .

Industrial Production Methods:

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of protecting groups such as BOC, trimethylsilyl, or benzyl can facilitate the process. The Grignard reagent formed from bromophenol reacts with boric acid ester, followed by hydrolysis to yield the desired product. This method is scalable and has been used for batch production .

化学反应分析

Types of Reactions:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of 2-Hydroxyphenylboronic acid with aryl halides in the presence of a palladium catalyst and a base. It is widely used for forming biaryl compounds.

Oxidation: The hydroxyl group can undergo oxidation to form quinones or other oxidized derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups through various substitution reactions.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

Oxidizing Agents: Such as potassium permanganate or chromium trioxide, used for oxidation reactions.

Major Products Formed:

Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

Quinones: Formed through oxidation of the hydroxyl group.

Substituted Phenylboronic Acids: Formed through substitution reactions

科学研究应用

Chemistry:

2-Hydroxyphenylboronic acid is extensively used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. It is also used as a building block for synthesizing complex organic molecules .

Biology:

In biological research, this compound is used to develop fluorescent probes and sensors. These probes can detect various biological molecules and ions, making them valuable tools in biochemical assays.

Medicine:

The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients. Its ability to form stable complexes with diols makes it useful in developing drugs for diabetes and other metabolic disorders .

Industry:

In the industrial sector, this compound is used in the production of polymers and materials with unique properties. It is also employed in the development of self-healing materials and covalent organic frameworks .

作用机制

2-Hydroxyphenylboronic acid exerts its effects primarily through its ability to form reversible covalent bonds with diols and other nucleophiles. This property is utilized in various applications, such as the development of sensors and drug molecules. The compound can undergo spontaneous dehydration to form a dimer with dynamic covalent bonds, which can further transform into a boroxine structure with high stability in aqueous environments .

相似化合物的比较

- 4-Hydroxyphenylboronic acid

- 3-Hydroxyphenylboronic acid

- Phenylboronic acid

Comparison:

2-Hydroxyphenylboronic acid is unique due to the position of the hydroxyl group on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. For example, 4-Hydroxyphenylboronic acid has the hydroxyl group in the para position, which affects its electronic properties and reactivity in different ways compared to the ortho position in this compound .

生物活性

2-Hydroxyphenylboronic acid (2-HO-PBA), with the chemical formula CHBO and CAS number 89466-08-0, is a boronic acid derivative known for its diverse biological activities. This compound has garnered attention in various fields, including medicinal chemistry, materials science, and biochemistry, due to its ability to form dynamic covalent bonds and its interactions with biomolecules. This article explores the biological activity of 2-HO-PBA, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

2-HO-PBA is characterized by its hydroxyl group (-OH) adjacent to a boronic acid group (-B(OH)), which allows it to participate in reversible covalent bonding with diols and other biomolecules. The compound exhibits high solubility in water and has a melting point ranging from 173°C to 174°C .

| Property | Value |

|---|---|

| Molecular Formula | CHBO |

| Molecular Weight | 137.93 g/mol |

| CAS Number | 89466-08-0 |

| Melting Point | 173-174 °C |

| Solubility | Very soluble in water |

| Log P | -0.29 |

1. Interaction with Biomolecules

2-HO-PBA is known to interact with various biomolecules, particularly sugars and nucleotides, through its boronic acid moiety. This interaction is crucial for the development of sensors and drug delivery systems. The ability of 2-HO-PBA to form stable complexes with diols makes it useful in detecting glucose levels in diabetic patients .

2. Anticancer Activity

Research has indicated that 2-HO-PBA can influence cell cycle regulation and apoptosis in cancer cells. For instance, studies have shown that it may modulate the expression of key proteins involved in the spindle checkpoint mechanism, such as MAD2, which is critical for maintaining chromosomal stability during cell division . This modulation can lead to increased sensitivity of cancer cells to chemotherapeutic agents.

3. Fluorescent Properties

The compound exhibits unique photophysical properties due to excited-state intramolecular proton transfer (ESIPT). This property can be harnessed for developing fluorescent probes that are sensitive to pH changes or specific ions . The fluorescence response can be utilized in biomedical imaging and diagnostics.

Case Study 1: Detection of Glucose

A significant application of 2-HO-PBA is in the development of glucose sensors. The compound forms a complex with glucose that can be detected via changes in fluorescence intensity, enabling real-time monitoring of blood sugar levels .

Case Study 2: Cancer Therapeutics

In a study focusing on oral squamous cell carcinoma, it was found that treatment with compounds related to 2-HO-PBA could enhance the efficacy of existing chemotherapeutics by targeting the MAD2 protein pathway. This suggests a potential role for 2-HO-PBA derivatives in combination therapy strategies .

Research Findings

Recent studies have highlighted the following key findings related to the biological activity of 2-HO-PBA:

- Dynamic Covalent Bonding : Under ambient conditions, 2-HO-PBA can undergo spontaneous dehydration to form a dimeric structure that exhibits enhanced stability and binding affinity towards fluoride ions in aqueous media .

- pH Stability : The dimeric form shows excellent pH stability, making it suitable for applications in varying environmental conditions .

- Hydrogel Development : Researchers have developed hydrogels based on boroxine structures derived from 2-HO-PBA, which exhibit high acid-base stability and potential use in drug delivery systems .

属性

IUPAC Name |

(2-hydroxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BO3/c8-6-4-2-1-3-5(6)7(9)10/h1-4,8-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDMRDHQUQIVWBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378470 | |

| Record name | 2-Hydroxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89466-08-0 | |

| Record name | 2-Hydroxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-hydroxyphenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main applications of 2-Hydroxyphenylboronic acid in organic synthesis?

A1: this compound serves as a valuable building block in synthesizing various heterocyclic compounds. For instance, it acts as a pro-bis(nucleophile) in Pd(II)-catalyzed asymmetric reactions, enabling the construction of chiral [3.3.1]-bicyclic ketals []. Furthermore, it participates in palladium-catalyzed tandem reactions with β-(2-bromophenyl)-α,β-unsaturated carbonyl compounds, providing a new route to benzo[c]chromenes [, ]. Additionally, it facilitates the synthesis of coumestan derivatives through Pd-catalyzed C-S activation and [3 + 3] annulation reactions with (2-methylthio-3-ester)benzofurans [, ].

Q2: How is this compound employed in the generation of benzynes?

A2: A recent study demonstrated a one-pot method for generating functionalized benzynes from readily available 2-Hydroxyphenylboronic acids []. This method leverages the in-situ activation of both the boronic acid and hydroxyl groups at a mild temperature of 60°C, enabling the generation of diversely substituted fused benzenes through reactions with various arynophiles [].

Q3: Are there any spectroscopic data available for characterizing this compound?

A3: While specific spectroscopic data is not explicitly detailed in the provided research, techniques like H NMR, 13C NMR, 2D COSY NMR, ESI-MS, and FTIR spectroscopy have been used to characterize this compound and its derivatives [, ]. These techniques provide valuable insights into the compound's structure and bonding characteristics.

Q4: How does the structure of this compound relate to its reactivity?

A4: The presence of both a boronic acid group and a hydroxyl group in ortho-position on the aromatic ring significantly influences the reactivity of this compound. This unique arrangement facilitates its participation in various reactions, including palladium-catalyzed cross-couplings, tandem reactions, and benzyne generation [, , , , ].

Q5: What are the environmental impacts of this compound and its derivatives?

A5: Currently, limited information is available regarding the environmental fate and ecotoxicological effects of this compound and its derivatives. Further research is necessary to assess their biodegradability, potential for bioaccumulation, and impact on various environmental compartments.

Q6: Are there any known applications of this compound in materials science?

A7: While the provided research primarily focuses on synthetic applications, this compound and its derivatives have potential applications in materials science. For instance, its ability to form dynamic covalent bonds, such as boroxine structures, could be exploited for developing responsive or self-healing materials [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。